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Get Quote

Introduction & Biological Context
ERCC6, also known as Cockayne syndrome B protein (CSB), is a 168 kDa ATP-dependent

chromatin remodeler belonging to the SWI2/SNF2 family. It serves as the master organizer of

transcription-coupled nucleotide excision repair (TC-NER) and acts as a critical regulator of

transcription and chromatin dynamics upon oxidative stress[1]. Mutations in the ERCC6 gene

lead to Cockayne syndrome, a severe disorder characterized by premature aging, growth

failure, and progressive neurological deterioration[2].

Mapping the genomic occupancy of ERCC6 via Chromatin Immunoprecipitation (ChIP)

presents a unique biochemical challenge. ERCC6 interacts dynamically with chromatin,

exhibiting a "touch-and-go" probing mechanism. It only becomes stably associated with

chromatin when it encounters a lesion-stalled RNA polymerase II or specific oxidative DNA

damage[1]. Because the vast majority of ERCC6 exists as a highly abundant, loosely

associated nucleoplasmic pool, standard whole-cell formaldehyde crosslinking traps this

soluble fraction, resulting in prohibitive background noise that masks true binding events.
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To overcome this, this application note details a highly optimized, Depletion-First ChIP Protocol.

By biochemically fractionating the cells to remove soluble ERCC6 prior to formaldehyde

fixation, we exclusively capture the actively engaged, chromatin-bound remodeler[3].

Mechanistic Rationale & Experimental Design
As a self-validating system, every step in this protocol is designed with a specific biochemical

causality:

Stress-Induced Loading: Unstressed cells yield poor ERCC6 ChIP signals. Inducing DNA

damage via UV-C irradiation or oxidative stress (e.g., Menadione) triggers ATP hydrolysis by

ERCC6, driving a conformational change that locks the protein onto chromatin[1].

Furthermore, oxidative stress enhances the interaction between ERCC6 and architectural

proteins like CTCF[4].

In Situ Permeabilization: Utilizing Buffer B supplemented with 0.5% Triton X-100

permeabilizes the cellular and nuclear membranes. This allows the soluble ERCC6 pool to

leak out while the massive, insoluble chromatin network remains intact[3].

Targeted Antibody Selection: The N-terminal region of ERCC6 is critical for coupling ATP

hydrolysis to chromatin remodeling[5]. The validated monoclonal anti-CSB antibody (clone

1B1) specifically recognizes the N-terminal 507 amino acids, ensuring the capture of

functional complexes without steric hindrance at the catalytic domain[3][4].
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Optimized ERCC6 ChIP workflow featuring pre-crosslinking soluble fraction depletion.
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Step-by-Step Methodology
Phase 1: Cell Preparation and Soluble Fraction
Depletion

Cell Culture & Stress Induction: Grow approximately 4×106 cells (e.g., U2OS, HeLa, or CSB-

complemented fibroblasts) per IP condition. To induce ERCC6 chromatin association, treat

cells with 100 µM Menadione for 1 hour (oxidative stress) or irradiate with 12 J/m² UV-C[4]

[6].

Harvesting: Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation at

1,000 x g for 5 min at 4°C.

Permeabilization (The Critical Step): Resuspend the cell pellet in 1 mL of ice-cold Buffer B

(150 mM NaCl, 0.5 mM MgCl₂, 20 mM HEPES pH 7.8, 10% Glycerol, 0.5% Triton X-100)[3].

Fractionation: Centrifuge the lysate at 15,000 rpm for 5 min at 4°C. The supernatant contains

the soluble, unengaged ERCC6. Self-Validation Checkpoint: Retain a 20 µL aliquot of this

supernatant for Western blot analysis to confirm successful depletion of the soluble pool[3].

Phase 2: Fixation and Sonication
Chromatin Fixation: Resuspend the resulting chromatin pellet in 1 mL of Buffer B. Add

methanol-free formaldehyde to a final concentration of 1%. Incubate for exactly 10 minutes

at room temperature with gentle rotation to crosslink the actively engaged ERCC6 to the

DNA[3].

Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 0.125

M. Incubate for 5 minutes at room temperature[7]. Wash the crosslinked pellet three times

with cold PBS.

Sonication: Resuspend the pellet in 500 µL of Sonication Buffer (1% SDS, 10 mM EDTA, 50

mM Tris-HCl, pH 8.1) supplemented with protease inhibitors. Sonicate on ice at 40%

amplitude using a probe sonicator (e.g., Branson 101-135-126). Use a cycle of 30 seconds

ON, 90 seconds OFF for a total sonication time of 24 minutes[3][4].
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Causality: The extended 90-second resting phase is mandatory to prevent localized

heating, which would denature the N-terminal epitope of ERCC6 and destroy antibody

recognition.

Phase 3: Immunoprecipitation and Purification
Pre-clearing: Dilute the sonicated chromatin 1:10 in ChIP Dilution Buffer to reduce SDS

concentration. Pre-clear the lysate by adding 30 µL of protein-G agarose beads for 1 hour at

4°C[8].

Antibody Incubation: Remove beads via centrifugation. Add 10 µL of monoclonal anti-CSB

antibody (clone 1B1) to the supernatant and incubate overnight at 4°C with rotation[4].

Complex Capture: Add 5 µL of recombinant protein-G agarose beads and incubate for an

additional 2 hours at 4°C[4].

Washing: Wash the bead-bound complexes sequentially (5 minutes each at 4°C) with Low

Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.

Elution & Crosslink Reversal: Elute the chromatin complex using 1% SDS and 0.1 M

NaHCO₃. Reverse the formaldehyde crosslinks by incubating the eluate at 65°C overnight.

(Note: For rapid ChIP-Western blot analysis, crosslinks can be reversed in SDS sample

buffer at 95°C for 30 min[4]).

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a

standard phenol-chloroform extraction or a silica-based spin column. The DNA is now ready

for qPCR or deep sequencing library preparation[3].

Quantitative Data & Quality Control
To ensure the integrity of the self-validating system, compare your experimental metrics against

the established benchmarks below.

Table 1: Comparison of Standard vs. Depletion-First ERCC6 ChIP Protocols
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Parameter
Standard Whole-
Cell ChIP

Depletion-First
ChIP
(Recommended)

Mechanistic
Causality /
Rationale

Crosslinking Timing Before lysis
After soluble fraction

removal

Prevents

formaldehyde from

trapping transiently

interacting or non-

functional ERCC6.

Background Noise High Low

Soluble ERCC6 is

washed away; only

actively engaged

complexes are

crosslinked[3].

Signal-to-Noise Ratio Low
High (>5-fold

improvement)

Dramatically

enhances peak calling

accuracy and

statistical confidence

in ChIP-seq.

Table 2: Quantitative Quality Control Checkpoints
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QC Checkpoint Expected Metric Analytical Method Troubleshooting

Soluble Depletion
>85% ERCC6 in

supernatant

Western Blot (Anti-

CSB)

If low, ensure Buffer B

contains 0.5% Triton

X-100 and cells are

completely

resuspended.

Chromatin

Fragmentation

200 - 500 bp

fragments

Agilent Bioanalyzer /

Gel

Adjust sonication

cycles; avoid foaming

which dampens

acoustic cavitation.

DNA Yield (per IP) 5 - 20 ng Qubit Fluorometer

If low, increase

starting cell number

(up to 107 ) or verify

stress induction

efficacy.

Target Enrichment >5-fold over IgG
RT-qPCR (e.g.,

PARP1 loci)

Ensure oxidative

stress (Menadione) or

UV-C treatment was

successfully

administered.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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